molecular formula C12H13FN2O2 B5194043 4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde

4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde

Cat. No.: B5194043
M. Wt: 236.24 g/mol
InChI Key: LTUOPYUNLKYVEL-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a 4-fluorobenzoyl group and an aldehyde group

Properties

IUPAC Name

4-(4-fluorobenzoyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-11-3-1-10(2-4-11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUOPYUNLKYVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde typically involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The aldehyde group can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 4-(4-Fluorobenzoyl)piperazine-1-carboxylic acid.

    Reduction: 4-(4-Fluorobenzoyl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target, while the piperazine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the aldehyde group.

    4-(4-Fluorophenyl)piperazine: Similar structure but lacks the benzoyl group.

    4-(4-Chlorobenzoyl)piperazine-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-(4-Fluorobenzoyl)piperazine-1-carbaldehyde is unique due to the presence of both the fluorobenzoyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

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